(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol
Description
Properties
IUPAC Name |
[1-(2-methoxyethyl)benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-7-6-13-10-5-3-2-4-9(10)12-11(13)8-14/h2-5,14H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNRODQMXXUFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Industry: It can be used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the N1 Position
Compound A : (1-(2,2-Diethoxyethyl)-1H-benzimidazol-2-yl)methanol
- Structure : Features a diethoxyethyl group at N1 instead of methoxyethyl.
- Synthesis : Prepared via alkylation with 2,2-diethoxyethyl bromide, followed by hydroxymethylation at C2.
Compound B : 1-Methyl-1H-benzimidazole-2-carbaldehyde
- Structure : Contains a methyl group at N1 and an aldehyde (-CHO) at C2.
- Properties : The aldehyde group increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). This contrasts with the hydroxymethyl group in the target compound, which is more stable and amenable to hydrogen bonding .
Compound C : 2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic Acid
Substituent Variations at the C2 Position
Compound D : (1H-Benzo[d]imidazol-2-yl)(phenyl)methanol
- Structure : Phenyl group attached to the hydroxymethyl carbon at C2.
- Properties : The bulky phenyl group increases lipophilicity (logP ~2.5) and may sterically hinder interactions with biological targets compared to the unsubstituted hydroxymethyl group in the target compound .
Compound E : 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one
- Structure : Ketone (-COCH3) at C2.
Core Modifications: Benzimidazole vs. Imidazole
Compound F : (1-Methyl-1H-imidazol-2-yl)methanol Hydrochloride
- Structure : Imidazole core instead of benzimidazole.
- Properties : The absence of the fused benzene ring reduces aromatic stacking interactions and planarity, which are critical for DNA intercalation or enzyme inhibition. The target compound’s benzimidazole core offers enhanced rigidity and π-π interactions .
Pharmacological and Physicochemical Data Comparison
Biological Activity
The compound (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol is a benzoimidazole derivative that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and enzyme inhibition capabilities, supported by recent research findings.
Chemical Structure and Synthesis
The compound features a benzo[d]imidazole core substituted with a methoxyethyl group and a hydroxymethyl group. The synthesis typically involves the reaction of 2-methoxyethylamine with 2-chlorobenzimidazole in the presence of a base such as potassium carbonate, often using solvents like dimethylformamide to facilitate the reaction.
1. Antimicrobial Activity
Research indicates that benzo[d]imidazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens, including:
- Staphylococcus aureus
- Candida albicans
The mechanism often involves interference with bacterial cell processes or binding to specific targets within microbial cells.
2. Anticancer Activity
The compound has been evaluated for its anticancer properties, showing promising results in vitro against several cancer cell lines. Notably:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and others.
- Mechanism of Action : Induction of apoptosis and cell cycle arrest has been observed. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects with IC50 values ranging from 7.82 to 21.48 μM against various cancer types .
3. Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting key enzymes involved in cancer progression and microbial resistance mechanisms. Specific interactions with kinases such as EGFR and mTOR have been documented, suggesting a multi-targeted approach to cancer treatment .
Case Studies
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:
Q & A
Q. Basic Synthesis Methods
- Oxidation of Precursors : A common approach involves oxidizing (1H-benzo[d]imidazol-2-yl)methanol derivatives. For example, ruthenium-catalyzed oxidation using [Ru(bpbp)(pydic)] with H₂O₂ in water at 50°C achieves 70% yield for gram-scale production . Alternatively, MnO₂ in CH₂Cl₂/MeOH (6:1) at room temperature yields 51% .
- Dess-Martin Periodinane (DMP) : Oxidation of (1-alkyl-1H-benzo[d]imidazol-2-yl)methanol with DMP in CH₂Cl₂ at 4°C for 1 hour is another high-yield method (e.g., 1 mmol scale) .
Q. Advanced Optimization
- Catalyst Selection : Ruthenium complexes offer higher efficiency but require precise temperature control. MnO₂ is cost-effective but slower. Side reactions (e.g., overoxidation) are minimized by using stoichiometric DMP .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol aids in stabilizing reactive aldehyde products .
How can structural characterization of this compound resolve discrepancies in reported spectral data?
Q. Basic Characterization Techniques
- NMR and FTIR : Key signals include the imidazole C-H protons (δ 6.35–8.32 ppm in DMSO-d₆) and the methoxyethyl group (δ 3.3–4.5 ppm). FTIR confirms the -OH stretch (~3200 cm⁻¹) and C-O-C (methoxy, ~1100 cm⁻¹) .
- HRMS : Accurate mass determination (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₃N₂O₂: 217.0977) ensures purity .
Q. Advanced Analytical Challenges
- Crystallographic Ambiguities : Discrepancies in melting points (e.g., 216°C for analogous ligands vs. 190°C for derivatives) may arise from polymorphism or solvate formation .
- Computational Validation : DFT calculations (e.g., Gaussian 09) can predict NMR shifts and optimize geometry, resolving conflicts between experimental and literature data .
What pharmacological activities have been reported for benzimidazole derivatives structurally related to this compound?
Q. Basic Biological Screening
- Antimicrobial Activity : Derivatives like 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide show MIC values of 15.62–31.25 µg/mL against S. aureus and E. coli .
- Antifungal Properties : Analogues with substituted aryl groups (e.g., 4-nitrophenyl) inhibit C. albicans with MIC/MFC values as low as 3.40/7.81 µg/mL .
Q. Advanced Mechanistic Insights
- Target Identification : Benzimidazoles inhibit fungal CYP51 (ergosterol biosynthesis) and bacterial DHFR (nucleic acid synthesis). Molecular docking (AutoDock Vina) reveals binding affinities (ΔG = −9.2 kcal/mol for CYP51) .
- Structure-Activity Relationships (SAR) : Substituents on the methoxyethyl chain enhance lipophilicity, improving membrane permeability. Electron-withdrawing groups (e.g., -NO₂) boost antifungal potency .
How can computational modeling guide the design of derivatives with enhanced optoelectronic properties?
Q. Advanced Methodological Approaches
- DFT and TD-DFT : Calculations (B3LYP/6-311G**) predict HOMO-LUMO gaps (e.g., 3.8 eV for Schiff base derivatives), correlating with experimental UV-Vis absorption (λₘₐₓ = 380 nm) .
- Nonlinear Optical (NLO) Potential : Hyperpolarizability (β = 12.4 × 10⁻³⁰ esu) and dipole moment (µ = 5.2 D) indicate suitability for photonic devices .
What strategies mitigate contradictions in catalytic performance data for benzimidazole-based metal complexes?
Q. Advanced Data Analysis
- Catalyst Loading Effects : Ru complexes (0.001 mmol) achieve 70% yield in oxidations, but Pd-SBA-15 nanocomposites require higher loadings (1 mol%) for Suzuki couplings .
- Support Matrices : Immobilization on SBA-15@BIG-Pd enhances recyclability (5 cycles, <10% activity loss) vs. homogeneous catalysts .
What environmental persistence concerns arise from using this compound in agricultural applications?
Q. Advanced Environmental Chemistry
- Degradation Pathways : Hydrolysis half-life (t₁/₂) in soil is ~30 days at pH 7, but photolysis under UV light accelerates breakdown (t₁/₂ = 8 days) .
- Ecotoxicity : LC₅₀ for Daphnia magna is 2.4 mg/L, necessitating controlled release formulations to mitigate aquatic toxicity .
How do synthetic byproducts influence the corrosion inhibition efficiency of benzimidazole derivatives?
Q. Advanced Material Science
- Adsorption Mechanisms : QN1 and QN2 (8-hydroxyquinoline derivatives) achieve 92% inhibition on mild steel in HCl via Langmuir adsorption (ΔG°ads = −34 kJ/mol). Byproducts (e.g., unreacted aldehydes) reduce efficiency by 15% due to competitive adsorption .
What experimental design considerations optimize one-pot synthesis of benzimidazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
